

# Early-Phase Clinical Trials of Onapristone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for the treatment of breast cancer, its development was halted in the 1990s due to concerns about liver function abnormalities.[1][2] However, renewed interest has emerged in Onapristone, particularly in an extended-release (ER) formulation, for the treatment of various progesterone receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.
[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of Onapristone, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

### **Mechanism of Action**

**Onapristone** is a type I progesterone receptor antagonist. It prevents the dimerization of PR monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway for growth.

## **Progesterone Receptor Signaling Pathway**



Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PR can also be activated in a ligand-independent manner through phosphorylation by various kinases, including those in the MAPK pathway. **Onapristone** acts by competitively binding to the PR and preventing these downstream signaling events.



Click to download full resolution via product page

**Caption:** Progesterone Receptor (PR) Signaling Pathway and **Onapristone**'s Mechanism of Action.

# **Early-Phase Clinical Trials**

Several early-phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **Onapristone**, particularly its extended-release (ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive cancers.





# **Experimental Protocols**

The general design of these early-phase trials follows a dose-escalation and cohort expansion model.





Click to download full resolution via product page

Caption: Generalized Experimental Workflow for Onapristone Early-Phase Trials.



A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter, randomized, parallel-group study.

- Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10, 20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) Onapristone at 100 mg once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.
- Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR)
  in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos)
  uterine endometrioid adenocarcinoma at the determined RP2D.

#### Key Inclusion Criteria:

- Post-menopausal female patients, 18 years of age or older.
- Recurrent or metastatic PR-expressing cancer.
- ECOG performance status of 0-1.
- Adequate organ function.

#### Key Exclusion Criteria:

- Body mass index (BMI) <18.5 or >35 kg/m2.
- QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.
- Liver function test abnormalities at screening.

# Quantitative Data Summary Pharmacokinetics

Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and extended-release (ER) formulations of **Onapristone**. A population pharmacokinetic (PPK) model described the plasma **Onapristone** time-concentration curves as a two-compartment open model with linear elimination.



Table 1: Pharmacokinetic Parameters of **Onapristone** 

| Parameter                                            | Formulation | Dose                       | Value (Mean ±<br>SD or as<br>specified) | Reference |
|------------------------------------------------------|-------------|----------------------------|-----------------------------------------|-----------|
| tmax (Time to<br>maximum<br>plasma<br>concentration) | IR          | 10 mg                      | 1 hour (fasted)                         |           |
| IR                                                   | 10 mg       | 4 hours (fed)              |                                         | _         |
| t1/2 (Plasma<br>half-life)                           | IR          | 10 mg                      | 4.36 ± 0.81<br>hours (fasted)           |           |
| IR                                                   | 10 mg       | 3.76 ± 0.36<br>hours (fed) |                                         |           |
| Cmax (Maximum plasma concentration)                  | IR          | 10 mg                      | Decreased by ~18% with food             |           |
| AUC0-∞ (Area under the curve)                        | IR          | 10 mg                      | Increased by ~13% with food             | _         |
| Recommended<br>Phase 2 Dose<br>(RP2D)                | ER          | -                          | 50 mg BID                               | _         |

## **Safety and Tolerability**

The extended-release formulation of **Onapristone** was developed to mitigate the liver function test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER



| Adverse Event                      | Grade | Frequency                                                                                         | Population                                                                             | Reference |
|------------------------------------|-------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Any Drug-<br>Related AE            | Any   | 61.4% (54/88<br>patients)                                                                         | PR+ malignancies (breast, ovarian, endometrial, prostate cancer)                       |           |
| Elevated<br>ALT/AST                | Any   | 20%                                                                                               | Patients with liver metastases                                                         |           |
| Any                                | 6.3%  | Patients without liver metastases                                                                 |                                                                                        | _         |
| Grade ≥ 3<br>TEAEs (>1<br>patient) | 3     | Not specified in detail, but included G3 LFT elevations in 4 patients (8%) with liver progression | Previously<br>treated recurrent<br>or metastatic PR-<br>expressing<br>cancers          |           |
| Febrile<br>Neutropenia             | 3     | 1 patient                                                                                         | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer |           |
| Anemia                             | 3     | 1 patient                                                                                         | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer |           |



Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and reported liver function test elevations were related to liver metastases.

## **Preliminary Efficacy**

While the primary focus of early-phase trials is safety and dose determination, preliminary efficacy has also been assessed.

Table 3: Preliminary Efficacy of **Onapristone** in Early-Phase Trials



| Trial/Indicat<br>ion                  | Treatment                                    | N                   | Efficacy<br>Endpoint                          | Result              | Reference |
|---------------------------------------|----------------------------------------------|---------------------|-----------------------------------------------|---------------------|-----------|
| Phase I<br>(NCT020521<br>28)          | ONA-ER<br>(various<br>doses)                 | 52                  | Clinical<br>Benefit ≥ 24<br>weeks             | 9 patients          |           |
| Stable<br>Disease                     | 11 patients                                  |                     |                                               |                     |           |
| Phase II<br>OATH<br>(NCT039091<br>52) | ONA-ER +<br>Anastrozole                      | 9 (evaluable)       | 4-month Progression- Free Survival (PFS) Rate | 77%                 |           |
| Overall<br>Response<br>Rate (ORR)     | 22% (2<br>confirmed<br>partial<br>responses) |                     |                                               |                     |           |
| Phase II<br>SMILE                     | ONA-ER +<br>Fulvestrant                      | 11                  | Median Time<br>to<br>Progression              | 63 days             |           |
| Stable Disease as Best Response       | 4 of 11 patients                             |                     |                                               |                     |           |
| Phase II<br>Basket Study              | ONA-ER                                       | 14 (aGCT<br>cohort) | Overall<br>Response<br>Rate (ORR)             | 0%                  |           |
| Clinical<br>Benefit Rate<br>(CBR)     | 42.9%                                        | _                   |                                               |                     |           |
| 12-month<br>PFS Rate                  | 14.3%                                        |                     |                                               |                     |           |
| Phase II<br>(Primary                  | Onapristone<br>100 mg/day                    | 18                  | Overall<br>Tumor                              | 67% (56%<br>partial |           |



### Foundational & Exploratory

Check Availability & Pricing

Breast (IR) Remission response,
Cancer) Rate 11% stable
disease)

#### Conclusion

Early-phase clinical trials of **Onapristone**, particularly the extended-release formulation, have established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The pharmacokinetic data support the use of the ER formulation to provide consistent drug exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-release version. Preliminary efficacy signals have been observed in several tumor types, including endometrial and breast cancer, warranting further investigation in later-phase trials. The development of a companion diagnostic to identify patients with activated progesterone receptors may further enhance the clinical utility of **Onapristone**. Continued research is essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of progesterone receptor-positive malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Onapristone Wikipedia [en.wikipedia.org]
- 2. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of Onapristone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677295#early-phase-clinical-trials-of-onapristone]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com